molecular formula C11H21NO4 B13922733 tert-butyl 3-(Methoxymethoxy)pyrrolidine-1-carboxylate

tert-butyl 3-(Methoxymethoxy)pyrrolidine-1-carboxylate

Cat. No.: B13922733
M. Wt: 231.29 g/mol
InChI Key: JIJCOUDRYCPCAN-UHFFFAOYSA-N
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Description

tert-Butyl 3-(Methoxymethoxy)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a tert-butyl ester group and a methoxymethoxy substituent on the pyrrolidine ring.

Preparation Methods

The synthesis of tert-butyl 3-(Methoxymethoxy)pyrrolidine-1-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine with tert-butyl chloroformate in the presence of a base to form the tert-butyl ester. The methoxymethoxy group can be introduced through the reaction of the resulting ester with methoxymethyl chloride under basic conditions . Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

tert-Butyl 3-(Methoxymethoxy)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 3-(Methoxymethoxy)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of drugs that target various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(Methoxymethoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. The methoxymethoxy group can enhance the compound’s binding affinity to the target by forming hydrogen bonds and other non-covalent interactions .

Comparison with Similar Compounds

tert-Butyl 3-(Methoxymethoxy)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl 3-(methoxymethoxy)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(13)12-6-5-9(7-12)15-8-14-4/h9H,5-8H2,1-4H3

InChI Key

JIJCOUDRYCPCAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OCOC

Origin of Product

United States

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